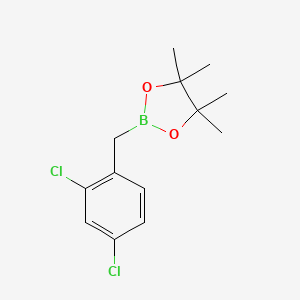

2-(2,4-二氯苄基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷

描述

“2,4-Dichlorobenzyl alcohol” is a constituent of commercially available lozenges for acute sore throat caused by upper respiratory tract infections . It is also known as an organic building block containing an isocyanate group .

Synthesis Analysis

A method for synthesizing the 2,4-dichlorobenzoyl chloride, which is an important organic synthesis intermediate, has been described in a patent . Another approach to synthesize dichlorobenzonitriles by selective ammoxidation has been reported .

Molecular Structure Analysis

The molecular weight of “2,4-Dichlorobenzyl alcohol” is 177.03 . The molecular weight of “2,4-Dichlorobenzyl chloride” is 195.47 .

Physical And Chemical Properties Analysis

The density of “2,4-Dichlorobenzyl chloride” is 1.407 g/mL at 25 °C . The boiling point is 248 °C .

科学研究应用

- Application: 2,4-Dichlorobenzyl alcohol is a common ingredient in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils . It’s used as an antiseptic to kill bacteria and viruses associated with mouth and throat infections .

- Method: The compound is incorporated into lozenges which are then consumed to alleviate throat discomfort .

- Results: It’s found to be effective in deactivating certain viruses like Respiratory syncytial virus and SARS-Cov .

Antiseptic in Throat Lozenges

Research Use

- Application: 2,4-Dichlorobenzyl alcohol is used as a microbicide . Microbicides are substances that can be applied inside the vagina or rectum to protect against sexually transmitted infections (STIs) including HIV .

- Method: The compound is incorporated into products that are applied to the areas of potential exposure .

- Results: It’s found to be effective in deactivating certain bacteria and viruses .

- Application: A compound similar to “2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, namely “2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde” is available for purchase for research purposes .

- Method & Results: Specific methods and results can vary greatly depending on the exact nature of the research .

Microbicides

Research Chemical

- Application: Alcohols, including some 2,4-Dichlorobenzyl compounds, are generally characterized as solvents possessing lipophilic properties as well as some degree of hydrophilicity due to the hydroxyl group . They are more soluble in body fluids and take longer to eliminate than molecules devoid of hydrophilicity .

- Method: These properties make them useful in various chemical processes as solvents .

- Results: The effectiveness of alcohols increases with their molecular weight .

- Application: Lower alcohols, including some 2,4-Dichlorobenzyl compounds, are chiefly employed for disinfecting hands and surfaces .

- Method: The compound is incorporated into products that are applied to the areas of potential exposure .

- Results: Alcohols are characterized by acting at a quick rate but only in comparatively high concentrations, preferably in the presence of water .

Solvent Properties

Disinfectants

安全和危害

未来方向

属性

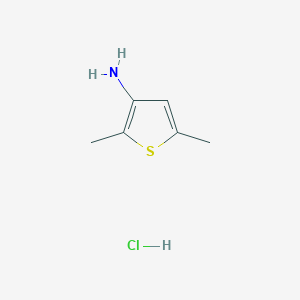

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BCl2O2/c1-12(2)13(3,4)18-14(17-12)8-9-5-6-10(15)7-11(9)16/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJXXCUJAVXQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1435597.png)

![methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B1435601.png)

![5-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1435603.png)

![Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate](/img/structure/B1435604.png)

![2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435605.png)

![4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1435609.png)

![Ethyl 3-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpropanoate](/img/structure/B1435616.png)